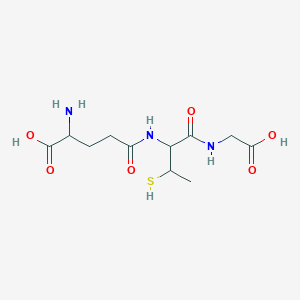
gamma-Glutamyl-thiothreonyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Glutamyl-thiothreonyl-glycine, also known as glutathione, is a tripeptide molecule composed of glutamic acid, cysteine, and glycine. It is a ubiquitous molecule found in all living organisms and plays a crucial role in various biological processes. Glutathione is synthesized endogenously by cells and can also be obtained through dietary sources.
作用机制
Glutathione exerts its effects through various mechanisms, including direct antioxidant activity, modulation of cellular signaling pathways, and regulation of gene expression. As an antioxidant, gamma-Glutamyl-thiothreonyl-glycine can directly scavenge ROS and prevent oxidative damage to cellular components such as lipids, proteins, and DNA. Glutathione also plays a role in the regulation of cellular signaling pathways by modulating the activity of transcription factors and protein kinases. Additionally, gamma-Glutamyl-thiothreonyl-glycine can regulate gene expression by modulating the activity of transcription factors and epigenetic modifications.
生化和生理效应
Glutathione has various biochemical and physiological effects on the body. As an antioxidant, gamma-Glutamyl-thiothreonyl-glycine can protect cells from oxidative damage and prevent the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Glutathione also plays a crucial role in the detoxification of xenobiotics and endogenous toxins, thereby protecting the body from the harmful effects of these compounds. Additionally, gamma-Glutamyl-thiothreonyl-glycine has been shown to modulate immune function, regulate cellular proliferation and differentiation, and modulate the activity of various enzymes and proteins.
实验室实验的优点和局限性
Glutathione has several advantages for lab experiments. It is a ubiquitous molecule found in all living organisms, making it easy to obtain and study. Glutathione is also stable and can be easily stored and transported. However, gamma-Glutamyl-thiothreonyl-glycine has some limitations for lab experiments. It is a small molecule and can be difficult to isolate and purify from complex biological samples. Additionally, gamma-Glutamyl-thiothreonyl-glycine can be easily oxidized under certain conditions, leading to the formation of disulfide bonds and the loss of its antioxidant activity.
未来方向
There are several future directions for research on gamma-Glutamyl-thiothreonyl-glycine. One area of interest is the role of gamma-Glutamyl-thiothreonyl-glycine in aging and age-related diseases. Glutathione has been shown to decline with age, and supplementation with gamma-Glutamyl-thiothreonyl-glycine has been proposed as a potential therapy for age-related diseases. Another area of interest is the role of gamma-Glutamyl-thiothreonyl-glycine in the regulation of cellular metabolism and energy production. Glutathione has been shown to play a role in the regulation of mitochondrial function and energy production, and further research in this area may lead to the development of new therapies for metabolic disorders. Finally, the development of new methods for the isolation and purification of gamma-Glutamyl-thiothreonyl-glycine from complex biological samples may facilitate further research on the role of gamma-Glutamyl-thiothreonyl-glycine in various biological processes.
Conclusion
In conclusion, gamma-Glutamyl-thiothreonyl-glycine is a ubiquitous tripeptide molecule that plays a crucial role in various biological processes. It is synthesized endogenously by cells and can also be obtained through dietary sources. Glutathione has been extensively studied for its role in antioxidant defense, detoxification, and regulation of cellular signaling pathways. Glutathione exerts its effects through various mechanisms, including direct antioxidant activity, modulation of cellular signaling pathways, and regulation of gene expression. Glutathione has various biochemical and physiological effects on the body and has several advantages and limitations for lab experiments. There are several future directions for research on gamma-Glutamyl-thiothreonyl-glycine, including the role of gamma-Glutamyl-thiothreonyl-glycine in aging and age-related diseases, the regulation of cellular metabolism and energy production, and the development of new methods for the isolation and purification of gamma-Glutamyl-thiothreonyl-glycine from complex biological samples.
合成方法
Glutathione is synthesized endogenously in cells through a two-step process. The first step involves the condensation of glutamic acid and cysteine to form gamma-glutamylcysteine. This reaction is catalyzed by the enzyme gamma-glutamylcysteine synthetase. In the second step, glycine is added to gamma-glutamylcysteine by the enzyme gamma-Glutamyl-thiothreonyl-glycine synthetase, resulting in the formation of gamma-Glutamyl-thiothreonyl-glycine.
科学研究应用
Glutathione has been extensively studied for its role in various biological processes, including antioxidant defense, detoxification, and regulation of cellular signaling pathways. It has been shown to protect cells from oxidative stress and damage caused by reactive oxygen species (ROS). Glutathione also plays a crucial role in the detoxification of xenobiotics and endogenous toxins by conjugating with them and facilitating their excretion from the body. Additionally, gamma-Glutamyl-thiothreonyl-glycine has been implicated in the regulation of cellular signaling pathways, including the activation of transcription factors and modulation of protein activity.
属性
CAS 编号 |
136567-42-5 |
|---|---|
产品名称 |
gamma-Glutamyl-thiothreonyl-glycine |
分子式 |
C11H19N3O6S |
分子量 |
321.35 g/mol |
IUPAC 名称 |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O6S/c1-5(21)9(10(18)13-4-8(16)17)14-7(15)3-2-6(12)11(19)20/h5-6,9,21H,2-4,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20) |
InChI 键 |
GYHXNGRPRPFNOF-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |
规范 SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |
同义词 |
gamma-glutamyl-thiothreonyl-glycine gamma-glutamyl-thiothreonyl-glycine, (L,L-erythro)-isomer gamma-L-Glu-L-thioThr-Gly gamma-L-glutamyl-allo-thioThr-Gly GGTTG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



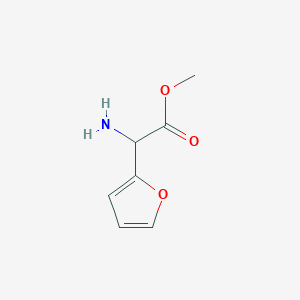
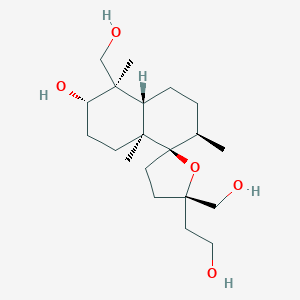
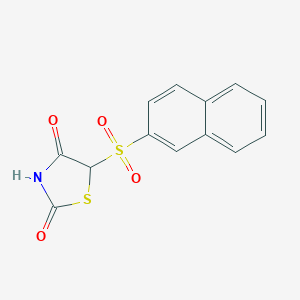
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
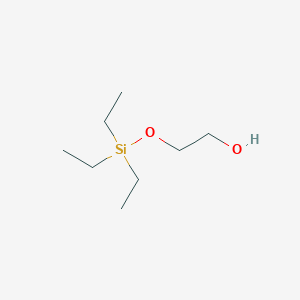
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
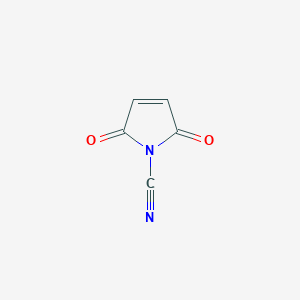
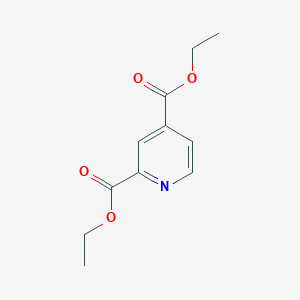
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
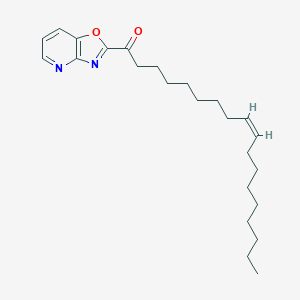
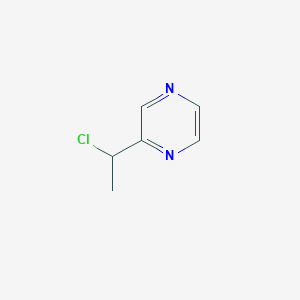
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
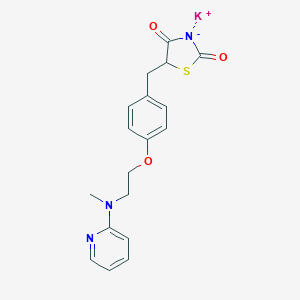
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)